molecular formula C15H18OSe B14217870 Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- CAS No. 820963-09-5

Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-

Cat. No.: B14217870
CAS No.: 820963-09-5
M. Wt: 293.27 g/mol
InChI Key: SVMJOAPBZMYTJS-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- is a chemical compound with the molecular formula C15H18OSe. This compound is characterized by the presence of a seleno group attached to a cyclobutene ring, which is further substituted with a phenyl group and an ethanone moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- typically involves the following steps:

    Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a [2+2] cycloaddition reaction between an alkyne and an alkene.

    Introduction of the Seleno Group: The seleno group can be introduced via a nucleophilic substitution reaction using a selenide reagent.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through an acylation reaction using an appropriate acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- can undergo various types of chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways: It may modulate signaling pathways involved in oxidative stress and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-(2-methylphenyl)-
  • Ethanone, 1-(4-methylphenyl)-
  • Ethanone, 1-(2-chlorophenyl)-

Uniqueness

Ethanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties compared to similar compounds. The seleno group can enhance the compound’s reactivity and potential biological activities, making it a valuable subject for further research.

Properties

CAS No.

820963-09-5

Molecular Formula

C15H18OSe

Molecular Weight

293.27 g/mol

IUPAC Name

1-(3-phenyl-2-propan-2-ylselanylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C15H18OSe/c1-10(2)17-15-13(11(3)16)9-14(15)12-7-5-4-6-8-12/h4-8,10,13H,9H2,1-3H3

InChI Key

SVMJOAPBZMYTJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Se]C1=C(CC1C(=O)C)C2=CC=CC=C2

Origin of Product

United States

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